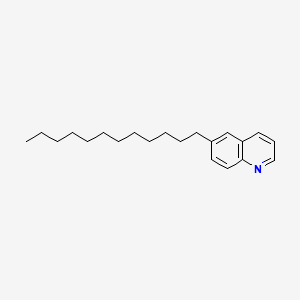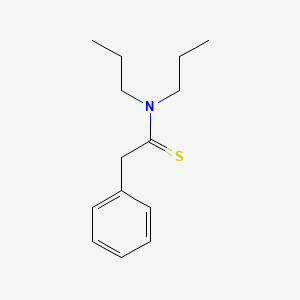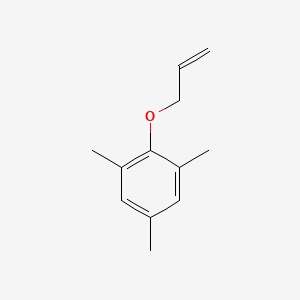![molecular formula C10H8N2 B13810232 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) CAS No. 79632-37-4](/img/structure/B13810232.png)
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) is a heterocyclic compound with a unique structure that incorporates both pyrrole and azocine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an azocine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single five-membered ring.
Azocine: An eight-membered nitrogen-containing ring structure.
Indole: A bicyclic structure combining a benzene ring with a pyrrole ring.
Uniqueness
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
79632-37-4 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
5,9-diazatricyclo[6.3.1.02,6]dodeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-11-8-5-7(1)9-2-4-12-10(9)6-8/h1-4,6,12H,5H2 |
InChIキー |
LOGWILPDEWDOLV-UHFFFAOYSA-N |
正規SMILES |
C1C2=C3C=CNC3=CC1=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
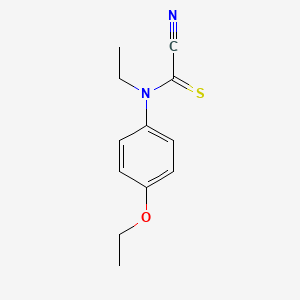

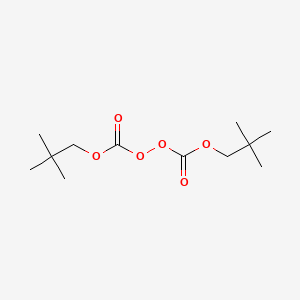
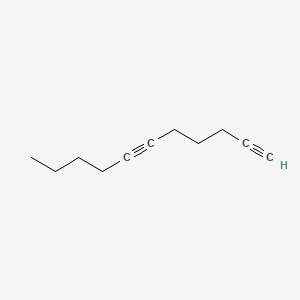
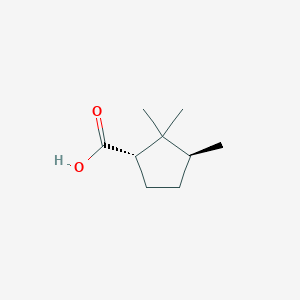
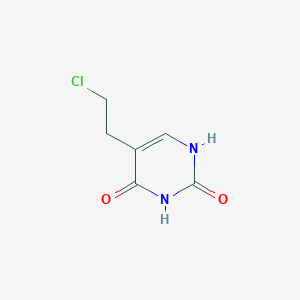
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
